molecular formula C11H13NO2S2 B3030464 Pyridyl disulfide ethyl methacrylate CAS No. 910128-59-5

Pyridyl disulfide ethyl methacrylate

Cat. No.: B3030464
CAS No.: 910128-59-5
M. Wt: 255.4 g/mol
InChI Key: SNURDPBGDLYVRE-UHFFFAOYSA-N
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Description

Pyridyl disulfide ethyl methacrylate is a methacrylate-based monomer known for its unique chemical properties, particularly its ability to undergo thiol-disulfide exchange reactions. This compound is widely used in the synthesis of polymers and copolymers, making it a valuable component in various scientific and industrial applications .

Mechanism of Action

Target of Action

Pyridyl disulfide ethyl methacrylate (PDSMA) is a methacrylate-based monomer used in the synthesis of poly (this compound) [p (PDSMA)] and other copolymers . The primary target of PDSMA is the thiol functional groups present in various biological and synthetic materials .

Mode of Action

The mode of action of PDSMA involves a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction is reversible and has been exploited in the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .

Biochemical Pathways

The key biochemical pathway involved in the action of PDSMA is the thiol-disulfide exchange reaction. This reaction is fundamental to the design of redox-responsive polymeric materials . The disulfide linkage in these polymers can be cleaved in the presence of an endogenous reducing agent, namely, glutathione, which is found in increased amounts in diseased tissues .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its chemical properties, including its reactivity with thiol groups and its ability to form disulfide bonds .

Result of Action

The result of PDSMA’s action is the formation of redox-responsive polymeric materials. These materials have been used in a wide variety of biomedical applications, such as the synthesis of polymer-biomolecule conjugates and drug delivery applications .

Action Environment

The action of PDSMA is influenced by the presence of reducing agents in the environment, such as glutathione

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridyl disulfide ethyl methacrylate typically involves the reaction of 2-pyridyl disulfide with ethyl methacrylate. This process can be carried out using various catalysts and under different reaction conditions. One common method involves the use of light-induced metal-free atom transfer radical polymerization (ATRP) combined with self-condensing vinyl polymerization (SCVP) .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of inhibitors such as MEHQ (150 ppm) is common to prevent premature polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions: Pyridyl disulfide ethyl methacrylate primarily undergoes thiol-disulfide exchange reactions. This type of reaction is characterized by the exchange of thiol groups with disulfide bonds, leading to the formation of new disulfide linkages .

Common Reagents and Conditions: The thiol-disulfide exchange reactions involving this compound typically require the presence of thiol-containing compounds and can be facilitated by reducing agents such as glutathione. These reactions are often carried out under mild conditions, making them suitable for various applications .

Major Products Formed: The major products formed from the thiol-disulfide exchange reactions of this compound include crosslinked polymers and hydrogels. These products are highly valued for their redox-responsive properties and are used in various biomedical applications .

Comparison with Similar Compounds

Pyridyl disulfide ethyl methacrylate is unique due to its ability to undergo rapid thiol-disulfide exchange reactions. Similar compounds include:

Compared to these compounds, this compound offers enhanced reactivity and versatility, making it a preferred choice for various applications.

Properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNURDPBGDLYVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCSSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910128-59-5
Record name 2-(2-Pyridinyldithio)ethyl Methacrylate (stabilized with MEHQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Pyridyl Disulfide Ethyl Methacrylate itself doesn't have specific biological targets like a drug. Instead, its value lies in the reactivity of its pyridyl disulfide group. This group readily undergoes thiol-disulfide exchange reactions with thiol-containing molecules.

  • Target Interaction: The pyridyl disulfide moiety of PDSMA reacts with thiol (-SH) groups present on various molecules. This reaction is highly selective and efficient, making it a valuable tool for bioconjugation. [, , ]
  • Downstream Effects:
    • Bioconjugation: This reaction allows researchers to attach a wide range of molecules to PDSMA-containing polymers, including peptides, proteins, and drugs. [, ]
    • Reversible Crosslinking: The disulfide bond formed in the thiol-disulfide exchange is reversible, enabling the creation of dynamic materials like hydrogels that can degrade or disassemble under reducing conditions. []

ANone: While the provided research papers don't explicitly list all spectroscopic data, here's the key structural information:

  • Spectroscopic Characterization: Researchers commonly use techniques like 1H NMR and FTIR spectroscopy to confirm the structure and quantify the incorporation of PDSMA into polymers. [, ]

ANone:

  • Material Compatibility: PDSMA is compatible with a range of polymerization techniques, including Reversible Addition−Fragmentation Chain Transfer (RAFT) polymerization, a method allowing for precise control over polymer structure. [, ]
  • Performance: PDSMA-containing polymers have been successfully used to create a variety of materials, including hydrogels, nanogels, and micelles, demonstrating their versatility for diverse applications. [, , , ]

ANone: Yes, PDSMA shows significant promise in drug delivery:

  • Targeted Delivery: Researchers can exploit the thiol-disulfide exchange reaction to conjugate drugs or targeting ligands directly to PDSMA-containing polymers. [, ]
  • Stimuli-Responsive Release: The redox-sensitive nature of the disulfide bond allows for controlled drug release in response to the reducing environment found in specific tissues, like tumor microenvironments. [, ]
  • Nanocarrier Formation: PDSMA is used to create nanogels and micelles, which can encapsulate and deliver both hydrophilic and hydrophobic drugs, enhancing their stability and bioavailability. [, ]

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